molecular formula C11H10N6 B14897190 N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B14897190
M. Wt: 226.24 g/mol
InChI Key: SDMZCOYTVLEPOV-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives . Another method involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines, leading to the formation of the triazolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable one-pot synthesis methods mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of c-Met kinase, a protein involved in cancer cell signaling pathways . By inhibiting this kinase, the compound can disrupt cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine stands out due to its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C11H10N6/c1-2-4-12-9(3-1)7-14-10-11-16-15-8-17(11)6-5-13-10/h1-6,8H,7H2,(H,13,14)

InChI Key

SDMZCOYTVLEPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=CN3C2=NN=C3

Origin of Product

United States

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